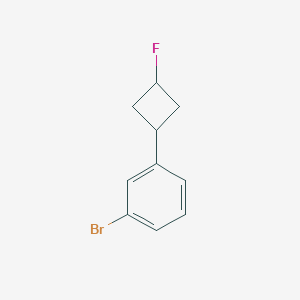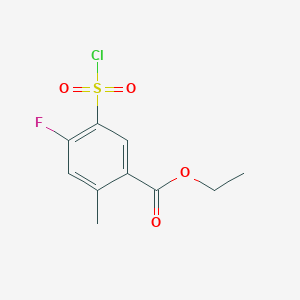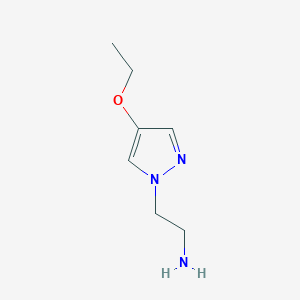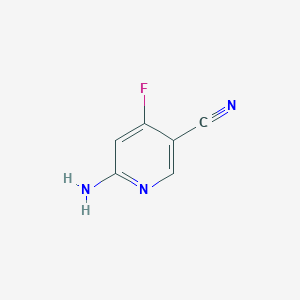
6-Amino-4-fluoronicotinonitrile
Vue d'ensemble
Description
“6-Amino-4-fluoronicotinonitrile” is a chemical compound with the molecular formula C6H4FN3 . It is also known by the name "2-amino-4-fluoro-cyanopyridine" .
Synthesis Analysis
The synthesis of “6-Amino-4-fluoronicotinonitrile” involves a multi-step reaction . The process includes the use of N-ethyl-N,N-diisopropylamine and N,N-dimethyl acetamide at 50 °C for 15 hours, followed by the use of 1,1’-Carbonyl-di-(1,2,4-triazole) at 0 - 20 °C for 2.42 hours. The reaction is then carried out at 20 °C for 17.5 hours. The final step involves the use of hydrogen chloride and water in tetrahydrofuran at 20 °C for 3 hours .
Molecular Structure Analysis
The molecular structure of “6-Amino-4-fluoronicotinonitrile” is represented by the Smile Code: N#CC1=CN=C(N)C=C1F . The InChI Key is GBKZCKNJGIKMGP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-4-fluoronicotinonitrile” include a molecular weight of 137.11 g/mol . The density is predicted to be 1.35±0.1 g/cm3 . The boiling point is predicted to be 302.7±42.0 °C .
Applications De Recherche Scientifique
Alzheimer's Disease Imaging
Researchers used a fluorinated derivative related to 6-Amino-4-fluoronicotinonitrile in positron emission tomography (PET) to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This innovative technique enables noninvasive monitoring of plaque and tangle development, potentially aiding in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Medicinal Chemistry
A study reported the synthesis of various pyrimidine scaffolds, including 4-amino-6-(fluoroalkyl)pyrimidine-5-carbonitriles, using fluorinated acetoacetates, malononitrile, and fluoroalkyl amino reagents. These compounds are valuable in medicinal and agrochemical research due to their fluorinated substituents (Schmitt et al., 2017).
Anticancer Agent Potential
6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile was studied for its potential as an anticancer agent. Molecular docking studies suggest this compound may act as a promising anticancer agent, highlighting its significance in cancer research (Eşme, 2021).
Biocompatible Nanoparticles for Imaging
The attachment of tetraphenylethene units to a similar malononitrile derivative led to nanoparticles useful for in vitro and in vivo far-red/near-infrared bioimaging. These nanoparticles demonstrated excellent uptake in cancer cells and tumor-targeting ability, proving valuable in biomedical imaging (Qin et al., 2012).
Fluorescent Amino Acids for Biological Studies
Fluorescent amino acids, like those derived from compounds similar to 6-Amino-4-fluoronicotinonitrile, have been used to construct fluorescent macromolecules for non-invasive studies in cells and organisms. These tools enable tracking of protein-protein interactions and imaging of nanoscopic events in real time (Cheng et al., 2020).
Corrosion Inhibition
Pyridine derivatives, including those related to 6-Amino-4-fluoronicotinonitrile, have shown promising results as corrosion inhibitors for steel in acidic environments. Such compounds, with their specific molecular structures, offer efficient protection against corrosion, thus finding applications in materials science (Ansari et al., 2015).
Propriétés
IUPAC Name |
6-amino-4-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKZCKNJGIKMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-fluoronicotinonitrile | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

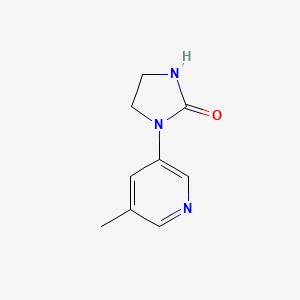
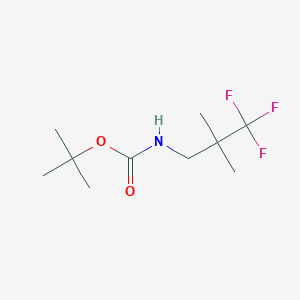
![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)

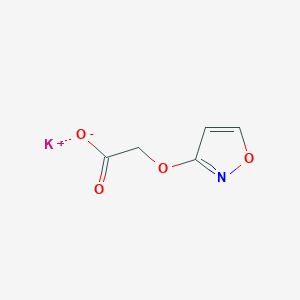
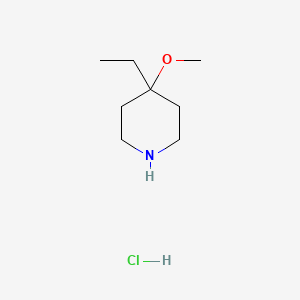
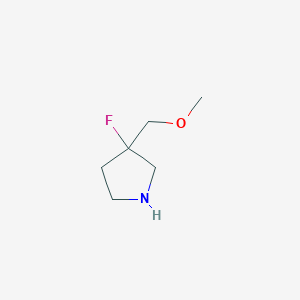

![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)
![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)
![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)
